

mechanism of 4-aminoisoquinolin-1(2H)-one formation

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Compound of Interest

Compound Name: 4-Aminoisoquinolin-1(2H)-one

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An In-Depth Technical Guide to the Formation of **4-Aminoisoquinolin-1(2H)-one**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The **4-aminoisoquinolin-1(2H)-one** scaffold is a privileged structure in medicinal chemistry, most notably forming the core of potent poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.^{[1][2][3]} Understanding the mechanisms of its formation is critical for the rational design of novel therapeutics and the optimization of synthetic routes. This guide provides a detailed examination of the primary modern synthetic strategies, focusing on the underlying reaction mechanisms. We will explore a state-of-the-art rhodium(III)-catalyzed C-H activation pathway and a transition-metal-free tandem approach involving arynes. Each section is grounded in authoritative literature, explaining the causality behind experimental choices and providing actionable protocols for laboratory application.

Introduction: The Significance of the 4-Aminoisoquinolin-1(2H)-one Core

The isoquinolin-1(2H)-one moiety is a recurring motif in numerous bioactive molecules and natural products.^{[4][5]} The addition of an amino group at the C-4 position significantly influences the molecule's electronic properties and three-dimensional structure, making it a highly effective pharmacophore for targeting the nicotinamide binding pocket of PARP

enzymes.^{[2][3]} PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with BRCA mutations, by exploiting the concept of synthetic lethality.^[6] The efficient and regioselective construction of the **4-aminoisoquinolin-1(2H)-one** core is therefore a subject of intense research, driving the development of sophisticated catalytic and tandem reaction methodologies.

Primary Formation Mechanism: Rhodium(III)-Catalyzed C–H Activation and Annulation

One of the most elegant and efficient methods for constructing the **4-aminoisoquinolin-1(2H)-one** skeleton is through a rhodium(III)-catalyzed annulation of N-substituted benzamides with ynamides.^{[7][8]} This strategy leverages a directed C–H activation, a powerful tool in modern organic synthesis that allows for the selective functionalization of otherwise inert C–H bonds.

Conceptual Overview

The reaction proceeds via a directed C–H functionalization pathway. An amide-containing directing group on the benzamide substrate coordinates to the rhodium catalyst, positioning it in close proximity to a specific ortho C–H bond. This facilitates the cleavage of this bond and the formation of a rhodacycle intermediate, which then undergoes a series of steps including alkyne insertion and cyclization to form the final product.^{[7][9]}

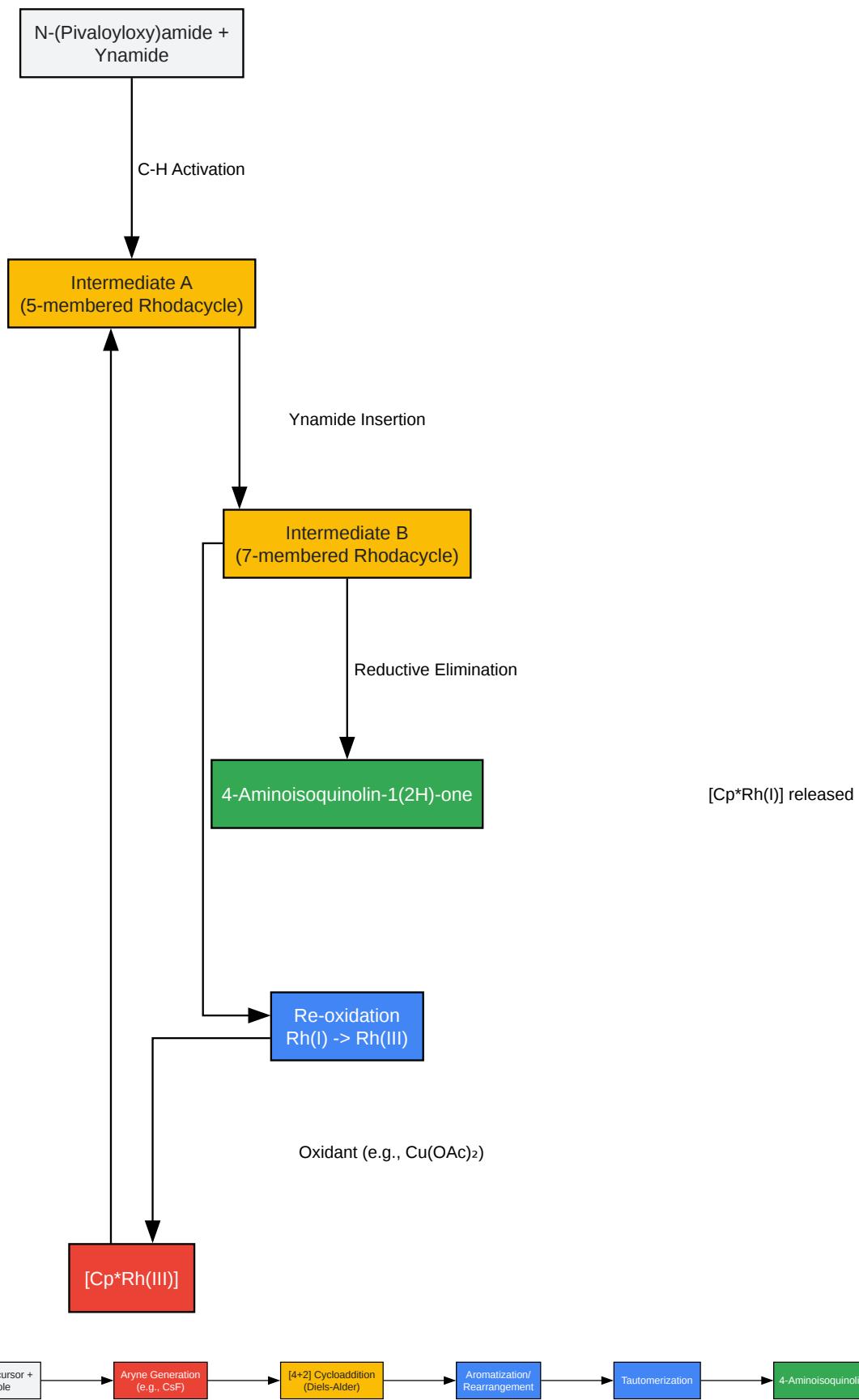
Detailed Mechanistic Pathway

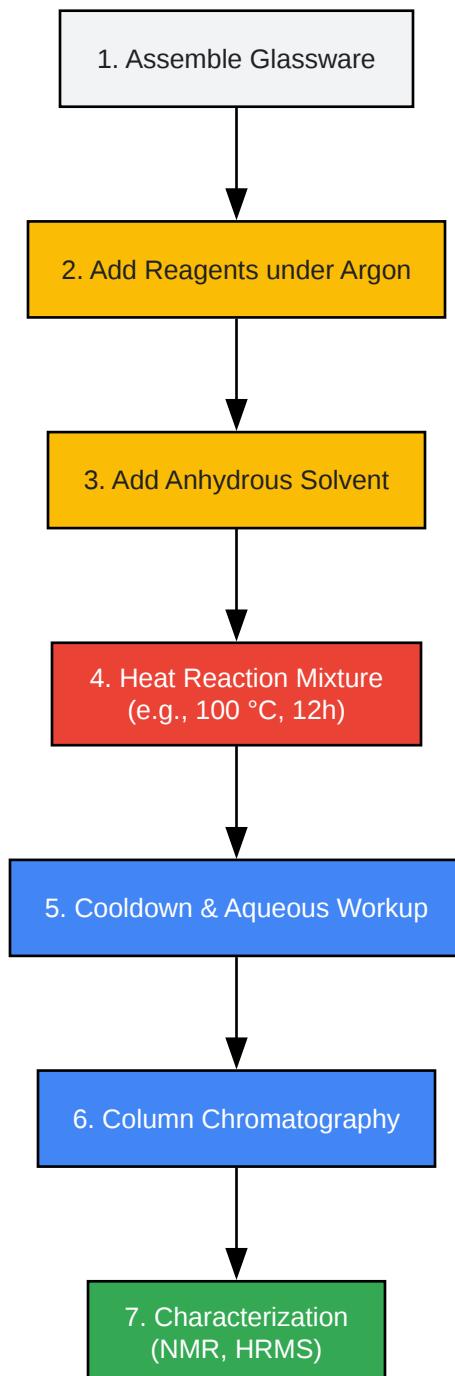
The catalytic cycle, as proposed in the literature, involves several key steps.^[7] The reaction of N-(pivaloyloxy)-amides with ynamides in the presence of a $\text{Cp}^*\text{Rh(III)}$ catalyst is a prime example of this transformation.

- Coordination and C–H Activation: The active $[\text{Cp}^*\text{Rh}(\text{OAc})_2]$ catalyst coordinates to the amide directing group of the N-(pivaloyloxy)-amide substrate. This is followed by an acetate-assisted, concerted metalation-deprotonation (CMD) step, where the ortho C–H bond is cleaved to form a five-membered rhodacycle intermediate (A). This step is often rate-determining and establishes the regioselectivity of the reaction.
- Ynamide Insertion: The electron-rich ynamide coordinates to the rhodium center of the rhodacycle. Subsequently, it undergoes migratory insertion into the Rh–C bond to form a

seven-membered rhodacycle intermediate (B).

- Reductive Elimination and Cyclization: Intermediate (B) undergoes reductive elimination, forming the C–N bond and regenerating a Rh(I) species. This step closes the heterocyclic ring, yielding the **4-aminoisoquinolin-1(2H)-one** product.
- Catalyst Regeneration: The Rh(I) species is re-oxidized to the active Rh(III) catalyst by an oxidant (often a copper salt), completing the catalytic cycle.



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